CBS9106
CAS No.: 1076235-04-5
Cat. No.: VC0548832
Molecular Formula: C18H21ClF3N3O3
Molecular Weight: 419.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1076235-04-5 |
---|---|
Molecular Formula | C18H21ClF3N3O3 |
Molecular Weight | 419.8 g/mol |
IUPAC Name | 1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione |
Standard InChI | InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24) |
Standard InChI Key | CMASLSTVVOYJQY-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C |
Canonical SMILES | CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C |
Appearance | Solid powder |
Introduction
CBS9106, also known as SL-801 or Felezonexor, is a novel, reversible oral inhibitor of CRM1 (Chromosome Region Maintenance 1), a protein responsible for the nuclear export of various cargo proteins. CRM1 plays a crucial role in the regulation of cellular processes by controlling the localization of proteins within the cell. CBS9106 has been identified as a promising therapeutic agent due to its ability to inhibit CRM1-dependent nuclear export, leading to antitumor effects in a broad spectrum of cancer cells .
Mechanism of Action
CBS9106 functions by inhibiting CRM1-dependent nuclear export, which results in the accumulation of tumor suppressor proteins within the nucleus. This mechanism leads to cell cycle arrest and the induction of apoptosis in cancer cells. Unlike Leptomycin B (LMB), a well-known CRM1 inhibitor with significant toxicity, CBS9106 offers a reversible binding to CRM1, making it a more suitable candidate for clinical use .
Key Mechanistic Features:
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CRM1 Inhibition: CBS9106 binds to CRM1, specifically targeting Cys528, which is essential for its inhibitory activity .
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Reversible Binding: Unlike LMB, CBS9106's binding to CRM1 is reversible, contributing to its reduced toxicity and potential clinical utility .
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CRM1 Depletion: CBS9106 induces CRM1 protein degradation via the ubiquitin-proteasome pathway, a unique feature among CRM1 inhibitors .
In Vitro Studies
CBS9106 has been tested against over 60 human cancer cell lines, demonstrating potent antitumor activity with IC50 values ranging from 3 to 278 nM. It sensitizes cells to radiation and induces cell cycle arrest and apoptosis in a time- and dose-dependent manner .
IC50 Values for Selected Cancer Cell Lines:
Cell Line | IC50 (nM) |
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MM.1S | 22.3 |
RPMI-8226 | 35.6 |
MDA MB 231 | 9 |
A375 | 10 |
SK-LMS-1 | 28 |
In Vivo Studies
Oral administration of CBS9106 in mouse xenograft models has shown significant tumor growth inhibition and prolonged survival without substantial body weight loss. These results highlight its potential as a therapeutic agent for cancer treatment .
Clinical Trials
CBS9106 (SL-801) has been investigated in a phase I clinical trial for patients with advanced solid tumors. The trial, initiated in 2016, aimed to assess its safety and efficacy in patients with metastatic or locally advanced and unresectable solid tumors. Interim results reported a partial response in a patient with KRAS+ microsatellite stable colorectal cancer and stable disease in several other patients .
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